![molecular formula C15H14N4O4S B2484442 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2108740-33-4](/img/structure/B2484442.png)

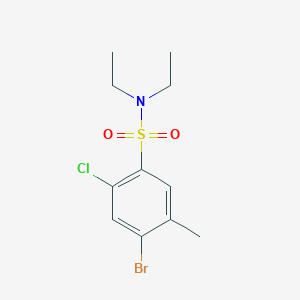

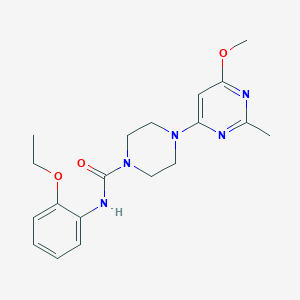

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

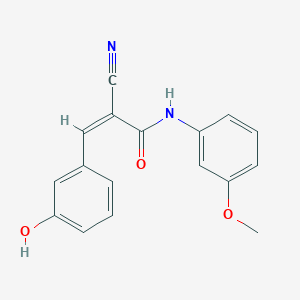

The molecule is a complex heterocyclic compound incorporating several functional groups and ring systems, including oxadiazole, thienyl, and dihydrofuro[3,4-d]pyrimidine moieties. These structural elements are known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology, although the focus here will exclude drug use and dosage as well as side effects.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simpler precursors. For example, 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides can be prepared by oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones employing iodosylbenzene diacetate as an oxidant in the presence of lithium hydride, indicating a possible route for synthesizing related structures (M. Sako et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds within this family, including pyrimidine diones and oxadiazoles, can be elucidated using NMR, IR spectroscopy, and X-ray crystallography. These techniques provide detailed information on the arrangement of atoms and the electronic environment within the molecule, critical for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with thiols under physiological conditions, generating nitric oxide (NO) and related species, showcasing a unique aspect of their chemical behavior (M. Sako et al., 1998). This property might be leveraged in synthesizing new derivatives with specific functionalities.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- The compound has shown potential in the field of antimicrobial activity. A related compound, 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, has been synthesized and found to exhibit activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (S. Vlasov et al., 2015).

Oxidation and Isomerism Studies

- Studies on oxidation and isomerism of related heterocycles, such as thietane-containing compounds, have been conducted, shedding light on the structural and chemical properties of these types of molecules (S. Meshcheryakova et al., 2014).

Synthesis of Novel Derivatives

- Research has been conducted on the synthesis of novel derivatives related to this compound, such as dihydrothiazolo[3,2-a]pyrimidinone derivatives, highlighting the versatility and potential for creating new compounds in this chemical class (T. Selby & B. Smith, 1989).

Nucleoside Synthesis

- The compound's framework has been utilized in the synthesis of nucleosides, which are key components in many biological processes. For instance, derivatives from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been synthesized and studied (A. El‐Barbary et al., 1995).

Bioactive Analog Synthesis

- Analogues of natural products containing similar structural components have been synthesized and tested for antitumor activity. This indicates the potential of these compounds in medicinal chemistry and drug development (Catalin V. Maftei et al., 2013).

Propriétés

IUPAC Name |

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-2-10-16-11(23-18-10)6-19-8-7-22-14(20)12(8)13(17-15(19)21)9-4-3-5-24-9/h3-5,13H,2,6-7H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGAYKWBLOCAIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CN2C3=C(C(NC2=O)C4=CC=CS4)C(=O)OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)

![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)

![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)